4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)butanamide
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Overview
Description
4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromophenyl group, and a fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a condensation reaction with a suitable aldehyde or ketone.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Final Coupling Step: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activity.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which may lead to the discovery of new biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
- 4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Uniqueness
Compared to similar compounds, 4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)butanamide is unique due to the presence of the fluorophenyl group, which enhances its chemical reactivity and potential biological activity. This structural feature allows for more diverse interactions with molecular targets, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C20H16BrFN2O2S2 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C20H16BrFN2O2S2/c21-14-4-1-3-13(11-14)12-17-19(26)24(20(27)28-17)10-2-5-18(25)23-16-8-6-15(22)7-9-16/h1,3-4,6-9,11-12H,2,5,10H2,(H,23,25)/b17-12- |
InChI Key |
IQAQBEBJYSYUMC-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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